![molecular formula C20H23NO4 B14885427 Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate](/img/structure/B14885427.png)
Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate is an organic compound with the molecular formula C20H23NO4 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a butoxyphenyl group, and an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid ethyl ester with 4-butoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of continuous flow reactors also minimizes the formation of by-products and improves the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides or alcohols can be used as reagents for substitution reactions.
Major Products Formed
Hydrolysis: 4-{[(4-butoxyphenyl)carbonyl]amino}benzoic acid.
Reduction: Ethyl 4-{[(4-butoxyphenyl)methyl]amino}benzoate.
Substitution: Ethyl 4-{[(4-alkoxyphenyl)carbonyl]amino}benzoate.
Aplicaciones Científicas De Investigación
Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can be metabolized to active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, undergoing metabolic conversion to release active metabolites that exert their effects. The molecular targets may include enzymes, receptors, or other proteins involved in biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate can be compared with other similar compounds, such as:
Ethyl 4-{[(4-ethoxyphenyl)carbonyl]amino}benzoate: Similar structure but with an ethoxy group instead of a butoxy group.
Ethyl 4-{[(4-methoxyphenyl)carbonyl]amino}benzoate: Similar structure but with a methoxy group instead of a butoxy group.
Ethyl 4-{[(4-propoxyphenyl)carbonyl]amino}benzoate: Similar structure but with a propoxy group instead of a butoxy group.
The uniqueness of this compound lies in its specific butoxy group, which can influence its chemical reactivity, biological activity, and physical properties compared to its analogs .
Propiedades
Fórmula molecular |
C20H23NO4 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
ethyl 4-[(4-butoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C20H23NO4/c1-3-5-14-25-18-12-8-15(9-13-18)19(22)21-17-10-6-16(7-11-17)20(23)24-4-2/h6-13H,3-5,14H2,1-2H3,(H,21,22) |
Clave InChI |
BNOLFOWFYPHRSU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



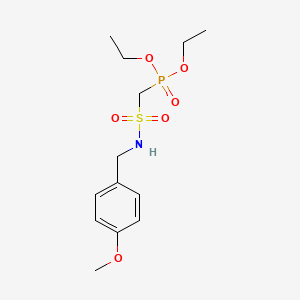


![7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885373.png)
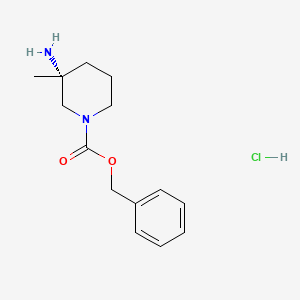
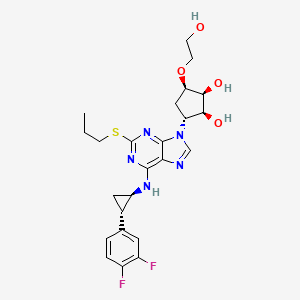
![ethyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14885401.png)
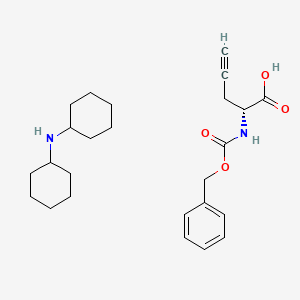

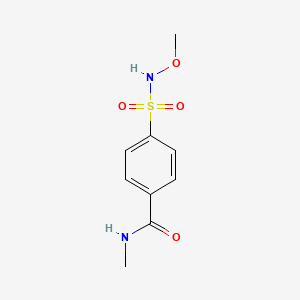
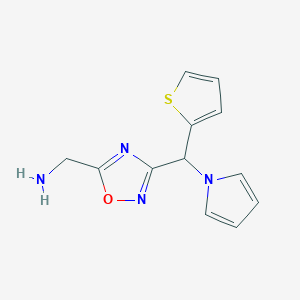

![3-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14885428.png)
